molecular formula C14H14N2O2 B2955458 Benzyl N-(5-methylpyridin-2-YL)carbamate CAS No. 63272-28-6

Benzyl N-(5-methylpyridin-2-YL)carbamate

Cat. No.: B2955458
CAS No.: 63272-28-6
M. Wt: 242.278
InChI Key: NLEYFKKFLQHFNG-UHFFFAOYSA-N
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Description

Benzyl N-(5-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(5-methylpyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 5-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl N-(5-methylpyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl N-(5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(5-methoxypyridin-2-yl)carbamate
  • Benzyl N-(4-methoxypyridin-2-yl)carbamate
  • Benzyl N-(5-cyanopyridin-2-yl)carbamate

Uniqueness

Benzyl N-(5-methylpyridin-2-yl)carbamate is unique due to the presence of the 5-methylpyridin-2-yl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring .

Properties

IUPAC Name

benzyl N-(5-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-7-8-13(15-9-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYFKKFLQHFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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